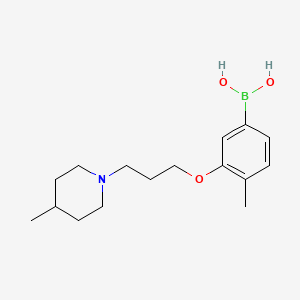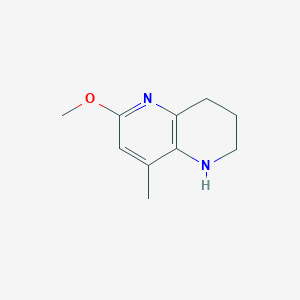![molecular formula C11H16ClNO3 B1458566 (S)-6-(2-Methylamino-propyl)-benzo[1,3]dioxol-4-ol hydrochloride CAS No. 1965314-65-1](/img/structure/B1458566.png)
(S)-6-(2-Methylamino-propyl)-benzo[1,3]dioxol-4-ol hydrochloride
説明
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the benzodioxol ring, possibly through a condensation reaction of a catechol with a suitable dihalide. The 2-methylamino-propyl side chain could be introduced through a nucleophilic substitution reaction .Chemical Reactions Analysis
The compound contains several functional groups that could undergo various chemical reactions. The hydroxyl group could be involved in condensation or substitution reactions. The amine could undergo reactions typical for amines, such as acylation or alkylation .作用機序
MDMA works by increasing the release of several neurotransmitters, including serotonin, dopamine, and norepinephrine. This leads to feelings of euphoria, increased sociability, and decreased anxiety. MDMA also increases heart rate and blood pressure and can cause hyperthermia.
Biochemical and Physiological Effects:
MDMA has several biochemical and physiological effects on the body. It increases the release of oxytocin, a hormone that is associated with social bonding and trust. MDMA also increases the release of cortisol, a hormone that is associated with stress. It can cause dehydration, hyperthermia, and electrolyte imbalances.
実験室実験の利点と制限
MDMA has several advantages and limitations for use in lab experiments. Its psychoactive effects make it useful for studying the neural mechanisms of social behavior and emotion. However, its effects on the body can make it difficult to use in certain experimental paradigms. Additionally, the recreational use of MDMA has led to legal and ethical concerns around its use in research.
将来の方向性
There are several future directions for research on MDMA. One promising area of study is the use of MDMA-assisted psychotherapy in the treatment of PTSD. Additional research is needed to better understand the long-term effects of MDMA use and to develop safer and more effective therapeutic protocols. There is also potential for the development of new drugs that target the same neurotransmitter systems as MDMA but with fewer side effects.
科学的研究の応用
MDMA has shown promise as a therapeutic tool in the treatment of several mental health conditions. Studies have shown that MDMA-assisted psychotherapy can be effective in treating post-traumatic stress disorder (PTSD), anxiety, and depression. MDMA has also been studied in the treatment of autism and addiction.
特性
IUPAC Name |
6-[(2S)-2-(methylamino)propyl]-1,3-benzodioxol-4-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3.ClH/c1-7(12-2)3-8-4-9(13)11-10(5-8)14-6-15-11;/h4-5,7,12-13H,3,6H2,1-2H3;1H/t7-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMMMAYRXDIZLDL-FJXQXJEOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=C2C(=C1)OCO2)O)NC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CC1=CC(=C2C(=C1)OCO2)O)NC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


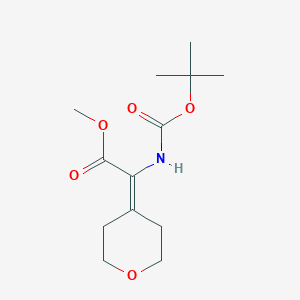


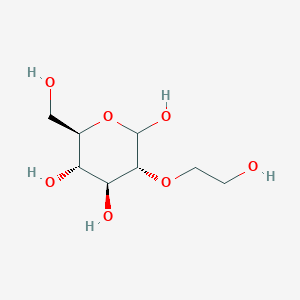
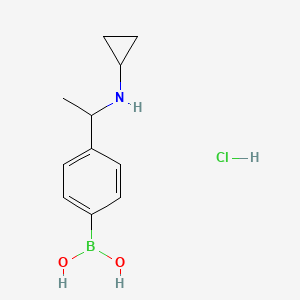
![(5-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylsulfonyl)-2-methoxyphenyl)boronic acid](/img/structure/B1458493.png)


![1-Methyl-1,3,7-triazaspiro-[4.5]decan-4-one hydrochloride](/img/structure/B1458497.png)
![6-Chloro-2-(dichloromethyl)imidazo[1,2-a]pyridine hydrochloride](/img/structure/B1458499.png)

